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molecular formula C13H10O2 B166620 Phenyl benzoate CAS No. 93-99-2

Phenyl benzoate

Cat. No. B166620
M. Wt: 198.22 g/mol
InChI Key: FCJSHPDYVMKCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09314021B2

Procedure details

Phenyl Mercuric Acetate, Benzoate, Borate, Bromide or Chloride
Name
Phenyl Mercuric Acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(O[Hg][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.[C:12]([O-:20])(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.B([O-])([O-])[O-].[Br-].[Cl-]>>[C:12]([O:20][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Phenyl Mercuric Acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O[Hg]C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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